Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

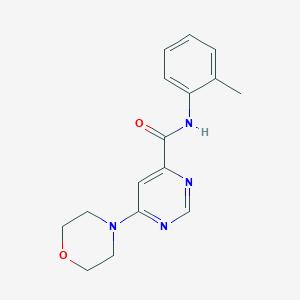

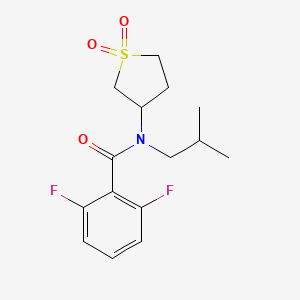

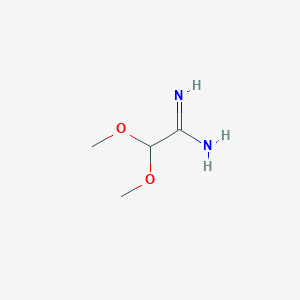

“Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate” is a chemical compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety . This compound has two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond .

Synthesis Analysis

The synthesis of this compound involves the palladium hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate . The isoxazole substrate was prepared by NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water .

Molecular Structure Analysis

The molecular structure of “Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate” includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 47 bonds .

Chemical Reactions Analysis

The chemical reactions involving this compound include the palladium hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate . The presence of two reducible sites in the molecule creates a possible competition . The results show that under the applied conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product .

科学研究应用

Synthesis and Characterization

Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate is an intermediate compound or a structural motif in various synthetic routes aimed at creating novel organic compounds with potential biological and chemical applications. Its involvement in synthesis processes often leverages its chemical reactivity to build more complex molecules.

Enzymatic Resolution and Synthesis of Drug Intermediates

- Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate has been explored in the context of enzymatic resolution, serving as a precursor or intermediate in the synthesis of chiral drug molecules. For example, a study demonstrated its use in the kinetic resolution to obtain S-enantiomers of related compounds through a lipase-catalyzed transesterification reaction, showing potential in the production of chiral drugs (Kasture et al., 2005).

Novel Organic Syntheses

- Innovative synthetic routes have been developed using this compound or its derivatives as key intermediates. These routes enable the creation of diverse organic molecules, including those with potential pharmaceutical applications. A study highlighted the synthesis of novel organic compounds through interactions with various arylidinemalononitrile derivatives, underlining the versatility of ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate in facilitating complex chemical transformations (Mohamed, 2021).

Antifungal Applications

- Research into the antifungal activity of compounds synthesized from ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate derivatives has shown promise. One study found that specific azetidinones derived from reactions involving this compound exhibited moderate to good antifungal activity, suggesting potential utility in developing new antifungal agents (Toraskar et al., 2009).

Advancements in Coupling Reactions

- The compound has been utilized in coupling reactions to produce a series of α-ketoamide derivatives, demonstrating the efficiency of using ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate in conjunction with other reagents to synthesize compounds with potential bioactivity. This showcases its role in expanding the toolkit for synthetic organic chemistry, particularly in the synthesis of benzoyl amino acid ester derivatives (El‐Faham et al., 2013).

Structural Analysis and Crystallography

- Studies on compounds related to ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate have contributed to a deeper understanding of molecular structures through crystallographic analysis. These analyses help in elucidating the structural features critical for the biological activity or chemical reactivity of such compounds, providing insights into their potential applications in material science and pharmaceuticals (Li et al., 2015).

未来方向

属性

IUPAC Name |

ethyl 2-[(3-phenylmethoxy-1,2-oxazole-5-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-2-20-14(18)9-16-15(19)12-8-13(17-22-12)21-10-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYAZWKQMKMAKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC(=NO1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-2-imino-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2778675.png)

![N-(sec-butyl)-3-(2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2778676.png)

![Spiro[2.3]hexane-5-carbothioamide](/img/structure/B2778690.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone](/img/structure/B2778692.png)

![1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2778694.png)